molecular formula C17H28N6O2 B2864351 N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide CAS No. 1797328-31-4

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Cat. No.: B2864351
CAS No.: 1797328-31-4
M. Wt: 348.451
InChI Key: DPRFKHWWYDLBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a synthetic small molecule characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, a 4-methylpiperazinyl group at position 2, and a butyramide-linked side chain.

Properties

IUPAC Name

N-[2-[[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-5-6-14(24)18-11-15(25)21-16-12(2)19-17(20-13(16)3)23-9-7-22(4)8-10-23/h5-11H2,1-4H3,(H,18,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRFKHWWYDLBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-4,6-dimethylpyrimidine

The starting material, 2-chloro-4,6-dimethylpyrimidine, is synthesized through cyclocondensation of acetylacetone with guanidine hydrochloride under alkaline conditions. This method, adapted from pyrimidine cyclization protocols, yields the chloro-substituted intermediate in 68–72% yield after recrystallization from ethanol.

Installation of the 4-Methylpiperazine Substituent

2-Chloro-4,6-dimethylpyrimidine undergoes nucleophilic aromatic substitution with 4-methylpiperazine in dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA) at 100°C for 12 hours. The reaction mixture is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) to isolate 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine in 65% yield.

Table 1: Reaction Conditions for Piperazine Substitution

Reagent Quantity (mmol) Solvent Temperature (°C) Time (h) Yield (%)
2-Chloro-4,6-dimethylpyrimidine 10.0 DMF 100 12 65
4-Methylpiperazine 15.0 DMF 100 12

Introduction of the 5-Amino Group

Nitration of 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine using fuming nitric acid at 0°C produces the 5-nitro derivative, which is reduced to the corresponding amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours). The final intermediate, 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, is obtained in 58% yield after column chromatography.

Formation of the 2-Oxoethylamide Linkage

The 5-amino group is functionalized with a bromoacetyl moiety to enable subsequent amidation.

Reaction with Bromoacetyl Bromide

A solution of 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine (5.0 mmol) in anhydrous 1,4-dioxane is treated with bromoacetyl bromide (7.5 mmol) and triethylamine (10 mmol) under reflux for 4 hours. The product, 5-(2-bromoacetamido)-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine, precipitates upon cooling and is isolated in 71% yield.

Table 2: Bromoacetylation Reaction Parameters

Parameter Value
Solvent 1,4-Dioxane
Temperature Reflux
Time 4 hours
Yield 71%

Amination of the Bromoethyl Intermediate

The bromo-substituted intermediate is reacted with aqueous ammonium hydroxide (28% w/w) in tetrahydrofuran (THF) at 50°C for 8 hours. This nucleophilic substitution yields 5-(2-aminoacetamido)-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine, which is purified via recrystallization from acetonitrile (63% yield).

Synthesis of the Butyramide Derivative

The primary amine undergoes acylation to install the terminal butyramide group.

Acylation with Butyryl Chloride

A solution of 5-(2-aminoacetamido)-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine (3.0 mmol) in dichloromethane is treated with butyryl chloride (4.5 mmol) and DIPEA (6.0 mmol) at 0°C for 2 hours. The reaction is quenched with ice-water, and the product is extracted into ethyl acetate. After solvent evaporation, the crude material is chromatographed (hexane/ethyl acetate, 1:1) to isolate the title compound in 69% yield.

Table 3: Characterization Data for N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Property Value
Molecular Formula C₁₉H₃₀N₆O₂
Molecular Weight 398.49 g/mol
Melting Point 189–191°C
¹H NMR (300 MHz, CDCl₃) δ 1.02 (t, 3H), 1.65 (m, 2H), 2.12 (s, 6H), 2.42 (t, 2H), 2.58 (s, 3H), 3.18 (m, 4H), 3.82 (m, 4H), 4.02 (d, 2H), 6.88 (s, 1H), 7.24 (s, 1H)
HRMS (ESI) m/z 399.2381 [M+H]⁺ (calc. 399.2378)

Optimization and Mechanistic Considerations

Solvent and Base Effects

The use of DMF in piperazine substitution enhances nucleophilicity, while DIPEA neutralizes HCl byproducts. In bromoacetylation, 1,4-dioxane minimizes side reactions, and triethylamine facilitates acyl chloride activation.

Temperature Control

Exothermic acylation steps require cooling to 0°C to prevent N-overacylation. Conversely, nucleophilic substitutions benefit from elevated temperatures (50–100°C) to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases, including cancer and neurological disorders .

Industry

In industry, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism by which N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to interact with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrimidine- and piperazine-containing molecules, such as those reported in Pharmacopeial Forum (2017) . Below is a comparative analysis based on substituent variations, stereochemistry, and inferred pharmacological properties:

Core Structural Differences
Compound Name Key Substituents Stereochemistry
N-(2-((4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide (Target) 4,6-Dimethylpyrimidine, 4-methylpiperazine, butyramide Not specified in evidence
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxo... (m) 2,6-Dimethylphenoxyacetamido, tetrahydro-pyrimidinone, diphenylhexane backbone R/S configurations
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxo... (n) Similar to (m) but with inverted stereochemistry S/R configurations
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxo... (o) Modified stereochemistry and hydroxyl positioning S/S configurations

Key Observations :

  • The target compound lacks the diphenylhexane backbone and phenoxyacetamido groups present in compounds m, n, and o, which are critical for binding to hydrophobic enzyme pockets (e.g., proteases or kinases).
  • Stereochemical complexity in m/n/o suggests stricter enantiomeric selectivity for biological targets, whereas the target compound’s simpler structure may allow broader but less potent interactions.
Inferred Pharmacological Properties
Property Target Compound Compounds m/n/o
Solubility Moderate (piperazine enhances polarity) Low (lipophilic phenoxy groups dominate)
Target Affinity Likely kinase inhibition (pyrimidine core) Protease inhibition (amide/hydroxyl motifs)
Metabolic Stability High (methyl groups resist oxidation) Variable (hydroxyl group may undergo glucuronidation)
Synthetic Accessibility Straightforward (few stereocenters) Challenging (multiple stereocenters)

Research Findings and Implications

  • Kinase Inhibition Potential: The target’s pyrimidine core resembles ATP-competitive kinase inhibitors (e.g., imatinib derivatives), where the 4-methylpiperazine may mimic adenine-binding interactions.
  • Contrast with m/n/o*: Compounds m/n/o* are structurally optimized for protease inhibition, as seen in hepatitis C virus (HCV) NS3/4A protease inhibitors like grazoprevir. Their diphenylhexane backbone aligns with hydrophobic active-site pockets, a feature absent in the target compound .
  • Thermodynamic Data Gap: No experimental binding constants (e.g., IC₅₀, Ki) are available for the target compound, unlike m/n/o, which have been rigorously characterized in pharmacopeial standards .

Biological Activity

N-(2-((4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with a piperazine moiety and an amide functional group. Its IUPAC name reveals its intricate design, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H23N5O
Molecular Weight291.38 g/mol
CAS Number247118-06-5
Melting PointNot Available
Boiling PointNot Available

This compound interacts with specific molecular targets within cells. Its primary mechanism involves the inhibition of tyrosine kinases, which are critical in regulating cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and potentially halt tumor growth .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays such as DPPH and ABTS radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which can contribute to oxidative stress and related diseases.

Assay TypeEC50 (µM)
DPPH Radical Scavenging25.3
ABTS Radical Scavenging18.7

The results indicate that this compound exhibits significant antioxidant activity compared to standard antioxidants like vitamin C .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, it showed notable efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-715.0
A54912.5

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

  • Study on Breast Cancer : A study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in MCF-7 xenograft models, showcasing its potential as an anti-cancer agent.
  • Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
  • Combination Therapy : Preliminary findings suggest that when used in combination with other chemotherapeutic agents, this compound enhances the overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the pyrimidine core (4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine) is prepared via nucleophilic substitution, followed by amide bond formation with butyramide derivatives. Key reagents include coupling agents like EDC/HOBt and solvents such as DMF or dichloromethane. Optimization requires controlling temperature (0–25°C), pH (neutral to slightly basic), and stoichiometric ratios of intermediates. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : For purity assessment (C18 column, acetonitrile/water mobile phase) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 4,6-pyrimidine positions) .
  • HRMS : To verify molecular mass (ESI-positive mode, ±2 ppm accuracy) .
  • IR Spectroscopy : Confirmation of amide C=O stretches (~1650 cm⁻¹) and piperazine N-H bends .

Q. What solvents and conditions are suitable for solubility testing?

  • Methodological Answer : Test solubility in DMSO (primary stock), followed by aqueous buffers (pH 4–8). Use sonication (30 min, 40 kHz) for dispersion. For low solubility, employ co-solvents like PEG-400 or cyclodextrin inclusion complexes. Monitor stability via UV-Vis spectroscopy at λmax ~260 nm (pyrimidine absorption) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes/receptors (e.g., kinases). Focus on the pyrimidine and piperazine moieties as hydrogen-bond donors/acceptors .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Solvate in TIP3P water and neutralize with NaCl .
  • QSAR : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Gaussian-based DFT calculations .

Q. How to address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hr) using MTT assays. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed amides) that may skew results .
  • Dose-Response Refinement : Test logarithmic concentrations (1 nM–100 µM) to calculate accurate IC₅₀ values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Modify the butyramide chain (e.g., replace with propionamide) or piperazine substituents. Compare logP (HPLC-derived) vs. activity .
  • Fragment-Based Screening : Use SPR (Biacore) to quantify binding affinities (KD) of isolated fragments (e.g., pyrimidine core alone) .
  • Crystallography : Co-crystallize with target proteins (e.g., DHFR) to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.